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Compound of Interest

Compound Name: Apo-12'-lycopenal

Cat. No.: B1249018

Audience: Researchers, scientists, and drug development professionals.
Introduction:

Apo-12'-lycopenal is a C25 apocarotenoid derived from the oxidative cleavage of lycopene, a
prominent carotenoid found in tomatoes and other red fruits and vegetables. As a metabolite of
lycopene, Apo-12'-lycopenal is of significant interest in nutrition and biomedical research due
to its potential biological activities, including antioxidant and anti-inflammatory properties.
Accurate identification and quantification of Apo-12'-lycopenal in various matrices such as
food, plasma, and tissues are crucial for understanding its metabolism, bioavailability, and
physiological functions. This document provides detailed application notes and experimental
protocols for the identification and characterization of Apo-12'-lycopenal using key
spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS),
and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the preliminary identification and
guantification of carotenoids and apocarotenoids. The conjugated polyene chain in Apo-12'-
lycopenal gives rise to characteristic strong absorption bands in the visible region. The
position of the absorption maximum (Amax) is indicative of the length of the chromophore.
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Table 1: UV-Vis Spectroscopic Data for Apo-12'-lycopenal

Parameter Value Reference

Amax ~447 nm [1]

Not specified, likely a non-
Solvent polar solvent like hexane or [1]

ethanol

A broad absorption band with
Spectral Features some fine structure is typical [2][3]

for apocarotenoids.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and Amax of Apo-12'-lycopenal.

Materials:

Apo-12'-lycopenal standard

HPLC-grade hexane or ethanol

Quartz cuvettes (1 cm path length)

Double-beam UV-Vis spectrophotometer
Procedure:

o Standard Preparation: Prepare a dilute solution of Apo-12'-lycopenal in hexane or ethanol.
The concentration should be adjusted to yield an absorbance reading between 0.3 and 0.8 at
the Amax.[2]

e Instrument Setup:
o Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

o Set the wavelength range from 300 to 600 nm.
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o Blank Measurement: Fill a quartz cuvette with the solvent (hexane or ethanol) and place it in
both the sample and reference beams to record a baseline.

e Sample Measurement:

o Rinse the sample cuvette with a small amount of the Apo-12'-lycopenal solution before
filling it.

o Place the sample cuvette in the sample beam.
o Acquire the absorption spectrum.
o Data Analysis:
o Determine the wavelength of maximum absorption (Amax).

o The identity of Apo-12'-lycopenal can be preliminarily confirmed by comparing its Amax
with that of a known standard.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the unambiguous identification and structural
elucidation of apocarotenoids. When coupled with a separation technique like High-
Performance Liquid Chromatography (HPLC), it allows for the sensitive and selective detection
of Apo-12'-lycopenal in complex mixtures.

Table 2: Mass Spectrometric Data for Apo-12'-lycopenal
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Parameter Value lonization Mode Reference
Molecular Formula C25H340

Molecular Weight 350.54 g/mol

Exact Mass [M] 350.2604 Da

Observed lon (m/z) 350.26 APCI (-)

Key MS/MS Transition 350 -> 281 APCI (-)

Characteristic Loss of isoprenyl

Fragmentation group (M-69) APCIC)

Experimental Protocol: HPLC-Tandem Mass
Spectrometry (HPLC-MS/MS)

Objective: To identify and confirm the presence of Apo-12'-lycopenal using its mass-to-charge
ratio and fragmentation pattern.

Materials:
o Sample extract (e.g., from plasma or food)
e Apo-12'-lycopenal standard

o HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with
an Atmospheric Pressure Chemical lonization (APCI) source.

e C18 or C30 reversed-phase HPLC column.

o HPLC-grade solvents (e.g., methanol, methyl-tert-butyl ether, water, formic acid).
Procedure:

e Sample Preparation:

o For food samples, perform a liquid-liquid extraction with a mixture of hexane and acetone.
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o For plasma samples, proteins should be precipitated with a solvent like methanol or
ethanol, followed by extraction of the supernatant.

o Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a solvent
compatible with the HPLC mobile phase.

e HPLC Separation:
o Column: YMC C30, 5 um, 150 mm x 4,96 mm.

o Mobile Phase A: 88:5:5:2 Methanol/Water/Methyl-tert-butyl ether/0.1% aqueous formic
acid.

o Mobile Phase B: 78:20:2 Methyl-tert-butyl ether/Methanol/0.1% aqueous formic acid.
o Flow Rate: 1.3 mL/min.

o Gradient: A suitable gradient should be developed to separate Apo-12'-lycopenal from
other components in the sample.

e Mass Spectrometry Detection:
o lonization Mode: Negative APCI is effective for the analysis of apo-lycopenals.
o MS Scan Mode: Full scan mode can be used for initial identification.

o MS/MS Scan Mode (Selected Reaction Monitoring - SRM): For targeted analysis and
confirmation, monitor the transition of the parent ion (m/z 350) to a characteristic product
ion (m/z 281).

o Instrument Parameters: Optimize parameters such as corona current, cone voltage, and
desolvation temperature for maximum sensitivity.

o Data Analysis:

o Identify Apo-12'-lycopenal in the sample by comparing its retention time and mass
spectrum with that of the authentic standard.
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o Confirm the identity by the presence of the specific parent ion and its characteristic
fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule,
including the connectivity of atoms and their chemical environment. While obtaining high-
quality NMR spectra for apocarotenoids can be challenging due to their limited availability and
potential for instability, it is the most definitive method for structural elucidation.

Table 3: Predicted *H NMR Spectroscopic Data for Apo-12'-lycopenal

Predicted Chemical Shift

Proton Type Multiplicity
(3, ppm)
Aldehydic Proton (-CHO) 9.4-10.0 Singlet
Olefinic Protons (-CH=CH-) 6.0-7.0 Multiplets
Methyl Protons on Polyene )
_ 18-22 Singlets
Chain
Methyl Protons on Terminal )
~1.0 Singlet or Doublet
Isopropyl Group
Methylene Protons (-CH2-) ~2.0 Multiplets

Note: These are predicted values based on the known chemical shifts of similar carotenoid and
apocarotenoid structures. The exact chemical shifts can vary depending on the solvent and
instrument used.

Experimental Protocol: 'H NMR Spectroscopy

Objective: To obtain the *H NMR spectrum of Apo-12'-lycopenal for structural confirmation.
Materials:

o Purified Apo-12'-lycopenal sample (high purity is essential)
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o Deuterated solvent (e.g., chloroform-d, CDCIs)

* NMR spectrometer (400 MHz or higher is recommended)
Procedure:

e Sample Preparation:

o Dissolve a sufficient amount of the purified Apo-12'-lycopenal in the deuterated solvent in
an NMR tube. The concentration should be optimized for the instrument's sensitivity.

e Instrument Setup:
o Tune and shim the spectrometer to ensure a homogeneous magnetic field.

o Set the acquisition parameters, including the number of scans, pulse width, and relaxation
delay. For dilute samples, a larger number of scans will be necessary.

e Spectrum Acquisition:
o Acquire the *H NMR spectrum.
» Data Processing and Analysis:

o Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase
correction, and baseline correction.

o Integrate the signals to determine the relative number of protons for each resonance.

o Analyze the chemical shifts and coupling patterns to assign the signals to the specific
protons in the Apo-12'-lycopenal structure. The aldehydic proton should appear as a
singlet in the downfield region (9.4-10.0 ppm). The olefinic protons will resonate in the 6.0-
7.0 ppm range, and the methyl groups will appear in the upfield region.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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